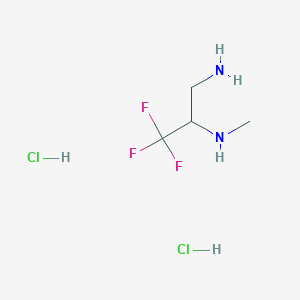

(3-Amino-1,1,1-trifluoropropan-2-yl)(methyl)amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-2-N-methylpropane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F3N2.2ClH/c1-9-3(2-8)4(5,6)7;;/h3,9H,2,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLGTPYDPJJWIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CN)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955540-21-2 | |

| Record name | (3-amino-1,1,1-trifluoropropan-2-yl)(methyl)amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1,1,1-trifluoropropan-2-yl)(methyl)amine dihydrochloride typically involves the reaction of 3-fluoropropanal with methylamine and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 3-fluoropropanal, methylamine, ammonia.

Reaction Conditions: The reaction is conducted in a solvent such as ethanol or methanol, under reflux conditions.

Purification: The product is purified through crystallization or recrystallization techniques to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Amino-1,1,1-trifluoropropan-2-yl)(methyl)amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral and Antimicrobial Research

The compound's trifluoropropyl group may enhance the pharmacological properties of related compounds. Trifluoromethyl groups are known to improve the metabolic stability and bioavailability of drugs. Research indicates that derivatives of trifluoropropylamines exhibit activity against various viral strains and bacteria, suggesting that (3-Amino-1,1,1-trifluoropropan-2-yl)(methyl)amine dihydrochloride could serve as a scaffold for developing new antiviral agents .

Neurological Studies

Preliminary studies have indicated that compounds with similar structures may influence neurotransmitter systems. The potential modulation of serotonin or dopamine receptors could position this compound as a candidate in neurological disorder treatments, such as depression or anxiety .

Synthetic Intermediates

This compound can act as an intermediate in synthesizing more complex organic molecules. Its unique trifluoropropyl group allows for specific reactions that can lead to the formation of new compounds with desirable properties .

Named Reactions

The compound can be utilized in various named reactions, such as the Mannich reaction, where it can serve as a nitrogen source to produce β-amino carbonyl compounds. This application is significant in synthesizing pharmaceuticals and agrochemicals .

Case Study 1: Development of Antiviral Agents

A study explored the synthesis of antiviral agents based on this compound. The synthesized derivatives demonstrated promising activity against RNA viruses. The research highlighted the importance of the trifluoropropyl moiety in enhancing antiviral efficacy .

Case Study 2: Synthesis of β-Amino Acids

In another study, researchers used this compound as a starting material for synthesizing β-amino acids through a Mannich-type reaction. The resulting β-amino acids showed potential applications in drug development due to their structural similarity to natural amino acids .

Data Tables

| Application Area | Description |

|---|---|

| Antiviral Research | Development of new antiviral agents targeting RNA viruses |

| Neurological Studies | Investigation into effects on neurotransmitter systems |

| Organic Synthesis | Use as an intermediate in synthesizing complex organic compounds |

Wirkmechanismus

The mechanism of action of (3-Amino-1,1,1-trifluoropropan-2-yl)(methyl)amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino groups can form hydrogen bonds with biological molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Basicity and Solubility :

- The target compound’s secondary amine (due to methyl substitution) reduces its basicity compared to primary amines like (S)-1,1,1-Trifluoropropan-2-amine HCl. However, the electron-withdrawing -CF₃ group counteracts this effect, maintaining moderate solubility in aqueous media. The dihydrochloride salt further enhances solubility, similar to adamantane-based dihydrochlorides .

Lipophilicity and Bioavailability :

- The trifluoromethyl group in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., 1255946-09-8), favoring membrane permeability. This property is advantageous in drug candidates targeting lipophilic environments .

This could influence its reactivity in synthetic pathways, such as amide bond formation .

Applications :

- Pharmaceuticals : The combination of -CF₃ and amine functionality aligns with motifs seen in protease inhibitors or kinase modulators.

- Agrochemicals : Fluorinated amines are common in herbicides; the methylamine substitution may alter binding kinetics in target enzymes .

Biologische Aktivität

(3-Amino-1,1,1-trifluoropropan-2-yl)(methyl)amine dihydrochloride is a compound with a unique trifluoropropane structure that has garnered interest in pharmaceutical research. This article explores its biological activity, potential applications, and the underlying mechanisms through which it may exert its effects.

Chemical Structure and Properties

- Molecular Formula : CHFN·2HCl

- Molecular Weight : 215.05 g/mol

- SMILES : CNC(CN)C(F)(F)F

- InChIKey : VOOQIKFCWOYENH-UHFFFAOYSA-N

The compound features a trifluoromethyl group that may influence its biological interactions and metabolic stability.

The biological activity of this compound is not extensively documented in the literature. However, related compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the amino group suggests potential activity as an amine-based neurotransmitter or enzyme inhibitor.

Toxicity and Safety

Currently, there is insufficient data on the toxicity profile of this compound. As with any new compound, comprehensive toxicity studies are essential to determine safety for potential therapeutic use.

Case Study: Enantiomeric Variants

Research has indicated that enantiomers of similar compounds can exhibit vastly different biological activities. For instance, certain enantiomers of pyrimidoindole derivatives have demonstrated nanomolar potency against GSK-3β while showing minimal cytotoxicity . This highlights the importance of stereochemistry in drug design.

Structure-Activity Relationship (SAR)

The introduction of various substituents at specific positions on the amine backbone has been shown to enhance biological activity. For example:

Q & A

Q. What are the recommended synthetic routes for (3-Amino-1,1,1-trifluoropropan-2-yl)(methyl)amine dihydrochloride, and how can purity be optimized?

Methodological Answer :

- Step 1 : Start with the trifluoropropane backbone. React 1,1,1-trifluoroacetone with methylamine under reductive amination conditions (e.g., sodium cyanoborohydride in methanol) to form the tertiary amine intermediate.

- Step 2 : Convert the free amine to its dihydrochloride salt by treating with concentrated hydrochloric acid (HCl) in anhydrous ethanol, followed by recrystallization to enhance purity .

- Purity Optimization : Use column chromatography (silica gel, methanol/dichloromethane eluent) and confirm purity via HPLC with UV detection at 254 nm .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer :

- Structural Confirmation : Perform X-ray crystallography (single-crystal) to resolve the stereochemistry of the trifluoropropyl group. For amorphous samples, use - and -NMR to confirm the presence of methylamine and trifluoromethyl moieties .

- Physicochemical Analysis : Determine solubility in polar solvents (e.g., water, DMSO) via shake-flask method. Measure thermal stability using TGA (10°C/min under nitrogen) to identify decomposition thresholds .

Q. What are the stability considerations for long-term storage of this dihydrochloride salt?

Methodological Answer :

- Store under inert conditions (argon atmosphere) in amber vials at -20°C to prevent hydrolysis of the trifluoromethyl group.

- Monitor stability via periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect degradation products like free amines or fluorinated byproducts .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s interaction with biomolecular targets (e.g., enzymes or receptors)?

Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) with immobilized target proteins (e.g., GPCRs) to measure binding kinetics. Include controls with non-fluorinated analogs to assess the role of the trifluoromethyl group.

- Computational Modeling : Perform molecular docking (AutoDock Vina) using the crystal structure of the target protein to predict binding modes. Validate with mutagenesis studies targeting predicted interaction sites .

Q. How should contradictory data on biological activity (e.g., conflicting IC50_{50}50 values) be resolved?

Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., buffer pH, temperature). The dihydrochloride form may ionize differently in low-pH buffers, altering bioavailability.

- Reproducibility Test : Replicate assays using standardized protocols (e.g., ATPase inhibition in Tris-HCl pH 7.4). Employ LC-MS to verify compound integrity during the assay .

Q. What strategies are effective in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) during the reductive amination step to control stereochemistry.

- Continuous Flow Reactors : Implement microfluidic systems to maintain precise temperature/pressure control, reducing racemization risks. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) .

Q. How can researchers evaluate the environmental impact of this compound during disposal?

Methodological Answer :

- Ecotoxicity Screening : Use Daphnia magna acute toxicity tests (OECD 202) to assess LC. For biodegradability, conduct OECD 301F (manometric respirometry) to measure mineralization rates.

- Fate Analysis : Perform photolysis studies (UV-Vis irradiation in aqueous solutions) to identify persistent fluorinated byproducts .

Q. What advanced analytical techniques are recommended for detecting trace impurities?

Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Use ESI-HRMS (Q-TOF) to identify impurities at ppm levels. Compare fragmentation patterns with reference libraries.

- ICP-MS : Quantify trace metal contaminants (e.g., Pd from catalytic steps) with detection limits <1 ppb .

Methodological Notes

- Synthesis References : Hydrochloride salt formation and purification methods are adapted from protocols for structurally related trifluoromethyl amines .

- Analytical Cross-Validation : Combine NMR, HPLC, and HRMS data to address discrepancies in purity or stability .

- Ethical Compliance : Adhere to ECHA guidelines for environmental risk assessments and disposal of fluorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.